molecular formula C10H5ClF3NS2 B8789895 2(3H)-Thiazolethione, 4-(chloromethyl)-3-(2,3,4-trifluorophenyl)- CAS No. 132305-92-1

2(3H)-Thiazolethione, 4-(chloromethyl)-3-(2,3,4-trifluorophenyl)-

Cat. No.: B8789895
CAS No.: 132305-92-1
M. Wt: 295.7 g/mol
InChI Key: PFJFLLXZAOSLTJ-UHFFFAOYSA-N
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Description

2(3H)-Thiazolethione, 4-(chloromethyl)-3-(2,3,4-trifluorophenyl)- is a useful research compound. Its molecular formula is C10H5ClF3NS2 and its molecular weight is 295.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(3H)-Thiazolethione, 4-(chloromethyl)-3-(2,3,4-trifluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(3H)-Thiazolethione, 4-(chloromethyl)-3-(2,3,4-trifluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

132305-92-1

Molecular Formula

C10H5ClF3NS2

Molecular Weight

295.7 g/mol

IUPAC Name

4-(chloromethyl)-3-(2,3,4-trifluorophenyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C10H5ClF3NS2/c11-3-5-4-17-10(16)15(5)7-2-1-6(12)8(13)9(7)14/h1-2,4H,3H2

InChI Key

PFJFLLXZAOSLTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N2C(=CSC2=S)CCl)F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Chloro-2-oxopropyl N-(2,3,4-trifluorophenyl)-dithiocarbamate (4.0 g) is added to 30% hydrogen chloridemethanol solution (15 ml), and the mixture is refluxed for 3 hours. The solvent is distilled off under reduced pressure, and cold water is added to the residue and the mixture is extracted with chloroform. The extract is washed with saline solution, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue is recrystallized from cyclohexane to give the title compound (2.6 9) as pale yellow crystals.
Name
3-Chloro-2-oxopropyl N-(2,3,4-trifluorophenyl)-dithiocarbamate
Quantity
4 g
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[Compound]
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solution
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15 mL
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Synthesis routes and methods II

Procedure details

3-Chloro-2-oxopropyl N-(2,3,4-trifluorophenyl)dithiocarbamate (4.0 g) prepared in the same manner as in Reference Example 6 was added to 30% HCl in methanol (15 ml) and the mixture was refluxed for 3 hours. The solvent was distilled off under reduced pressure and to the residue was added cooled water and the solution was extracted with chloroform. The extract was washed with a NaCl solution, dried over anhydrous sodium sulfate and the solvent was distilled off under reduced pressure. The residue was recrystallized from cyclohexane to give the title compound (2.6 g) as pale yellow crystals, m.p. 127°-130° C.
Name
3-Chloro-2-oxopropyl N-(2,3,4-trifluorophenyl)dithiocarbamate
Quantity
4 g
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reactant
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15 mL
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Synthesis routes and methods III

Procedure details

That is, first the known compound (XIV)(see European patent publication No. 286089) is reacted with 1,3-dichloroacetone in an organic solvent such as chloroform, methylene chloride or a lower alcohol to produce 3-chloro-2-oxopropyl N-(2,3,4-trifluorophenyl)dithiocarbamate (XV). The compound (XV) is then heated with an inorganic acid such as hydrochloric acid or sulfuric acid in a lower alcohol such as ethanol to give 4-chloromethyl-3-(2,3,4-trifluorophenyl)-2(3H)-1,3-thiazolethione (XVI). The compound (XVI) is then reacted with methylamine in an aprotic organic solvent such as N,N-dimethylformamide or acetonitrile to give 1H,4H-thiazolo[3,4-a]quinoxaline-1-thione derivative (XVII). The compound (XVII) is then reacted with a lower alkyl iodide in a polar solvent such as N,N-dimethylformamide, acetonitrile or ethanol to give a 1-(lower alkyl)thioquinoxalino[1,2-c]thiazolium iodide (XVIII). Then the compound (XVIII) is reacted with a di(lower alkyl) malonate sodium, which is prepared from di(lower alkyl) malonate and sodium hydride, in an organic solvent such as tetrahydrofuran or dioxane to give di(lower alkyl) (1H,4H-thiazolo[3,4-a]quinoxalin-1-ylidene)malonate (X).
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